molecular formula C10H8NaO5S B086744 Sodium 6,7-Dihydroxynaphthalene-2-sulfonate CAS No. 135-53-5

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

Cat. No.: B086744
CAS No.: 135-53-5
M. Wt: 263.22 g/mol
InChI Key: QSXGWWXIYUVOMC-UHFFFAOYSA-N
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Description

Structural Basis of Fluorescence Modulation

DNSA’s fluorescence arises from its rigid naphthalene backbone and electron-donating hydroxyl groups. Upon binding to biomolecules, its emission profile shifts due to microenvironmental changes. The sulfonate group enhances water solubility, while hydroxyl groups participate in hydrogen bonding and electrostatic interactions with protein sidechains. Fluorescence quenching or enhancement depends on the proximity of DNSA to amino acid residues that alter its excited-state energy transfer pathways.

Static vs. Dynamic Quenching Mechanisms

Static quenching dominates when DNSA forms non-fluorescent ground-state complexes with proteins. For example, ion pairing between DNSA’s sulfonate and lysine/arginine residues stabilizes these complexes, reducing fluorescence intensity. Dynamic quenching, mediated by collisional encounters with tryptophan or tyrosine, shortens the excited-state lifetime without forming stable complexes. Studies on lysozyme and bovine serum albumin (BSA) reveal that DNSA’s binding constants (K) correlate with protein surface charge and hydrophobic cavity accessibility.

Role of Hydrophobic Interactions

DNSA’s naphthalene moiety binds hydrophobic pockets in proteins, inducing fluorescence enhancement due to reduced solvent polarity. This is observed in BSA, where DNSA’s emission intensity increases 30-fold upon entering subdomain IIA. Comparative analyses show that DNSA’s dual hydroxyl groups improve specificity for structured protein regions over unfolded conformations, unlike ANS, which exhibits broader binding promiscuity.

Properties

CAS No.

135-53-5

Molecular Formula

C10H8NaO5S

Molecular Weight

263.22 g/mol

IUPAC Name

sodium;6,7-dihydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15);

InChI Key

QSXGWWXIYUVOMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na+]

Isomeric SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na]

Other CAS No.

135-53-5

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Base-Mediated Sulfonation of Naphthalene Derivatives

Direct Hydroxylation of Sulfonated Naphthalenes

Bromine-Mediated Hydroxylation

Bromine in acetic acid selectively introduces hydroxyl groups into sulfonated naphthalenes. As demonstrated in source, 2,3-dihydroxy-6-naphthalenesulfonic acid sodium salt reacts with bromine to form dibromo intermediates, which are subsequently hydrolyzed. While this method is effective for ortho-dihydroxy derivatives, adapting it to the 6,7-isomer would require careful positioning of sulfonic and hydroxyl groups.

Typical Protocol :

  • Reagents : Bromine (2.3 ml in 50 ml acetic acid)

  • Conditions : Room temperature, 16 hours

  • Outcome : 1,4-Dibromo-2,3-dihydroxy-6-naphthalenesulfonic acid (8.7 g from 5.24 g starting material).

Chlorine-Based Hydroxylation

Chlorine gas passed through an aqueous solution of sodium 2,3-dihydroxy-6-naphthalenesulfonate yields dichloro derivatives, which are acetylated and treated with phosphorus pentachloride to stabilize the product. This method’s applicability to the 6,7-isomer remains unverified but theoretically plausible.

Acetylation and Sulfonation Strategies

Protection-Deprotection Approach

Acetylation of hydroxyl groups prior to sulfonation prevents unwanted side reactions. For example, source details the acetylation of 2,3-dihydroxy-6-naphthalenesulfonic acid sodium salt using acetic anhydride and sulfuric acid, yielding 2,3-diacetoxy-7-naphthalenesulfonic acid sodium salt (73.1% yield). Removing acetyl groups via alkaline hydrolysis could generate the target compound.

Key Steps :

  • Acetylation : 72.3 g starting material + 360 ml acetic anhydride + H₂SO₄ (catalytic) → 69.9 g product.

  • Workup : Precipitation with sodium chloride solution.

Ion Exchange Resin-Assisted Synthesis

Dowex H+ resin facilitates proton exchange in non-aqueous solvents. A 31% yield of a related naphthalene sulfonate was achieved by refluxing the sulfonic acid precursor in 1-pentanol with the resin. Adapting this method for Sodium 6,7-dihydroxynaphthalene-2-sulfonate would require optimizing solvent and resin choice.

Comparative Analysis of Methods

Method Conditions Advantages Limitations
Alkaline FusionHigh temp, vacuum, mixed alkalisScalable, minimal tarRequires specialized equipment
Bromine HydroxylationRoom temp, acetic acidHigh regioselectivityToxic reagents, low atom economy
Acetylation-SulfonationMild conditions, catalytic H₂SO₄High yield (73%)Multi-step, costly protecting groups
Ion ExchangeReflux in 1-pentanolMild, avoids strong acids/basesLow yield (31%)

Chemical Reactions Analysis

Types of Reactions

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, quinones, and substituted naphthalenes .

Scientific Research Applications

Applications in Scientific Research

  • Fluorescent Probes
    • Sodium 6,7-dihydroxynaphthalene-2-sulfonate is used as a fluorescent probe for detecting various biomolecules, including proteins and nucleic acids. Its fluorescence properties allow for sensitive detection and quantification in biochemical assays .
  • Chromatography
    • The compound is utilized in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It aids in the separation and analysis of complex mixtures, enhancing the resolution of target compounds .
  • Cell and Molecular Biology
    • In cell analysis methods, this compound is employed to study cellular processes and interactions at the molecular level. Its ability to bind selectively to certain biomolecules makes it suitable for applications in gene therapy and cell culture .
  • Protein Biology
    • This compound plays a role in protein studies, including protein folding and stability assessments. It can be used to monitor conformational changes in proteins under various conditions .
  • Environmental Testing
    • The compound has applications in environmental science, particularly in assessing the presence of pollutants or toxins within biological samples or environmental matrices .

Data Table of Applications

Application AreaSpecific UsesTechniques Involved
Fluorescent ProbesDetection of proteins and nucleic acidsFluorescence spectroscopy
ChromatographySeparation of biomoleculesHPLC
Cell BiologyStudy of cellular processesCell culture techniques
Protein StudiesMonitoring protein stabilitySpectroscopic methods
Environmental TestingDetection of pollutantsAnalytical chemistry

Case Studies

  • Fluorescence Detection of Proteins
    • A study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific proteins in complex biological samples. The results indicated a significant increase in sensitivity compared to traditional methods, allowing for lower detection limits.
  • HPLC Method Development
    • Researchers developed an HPLC method using this compound to analyze environmental samples for contaminants. The method provided high resolution and reproducibility, confirming its utility in environmental monitoring.
  • Cell Interaction Studies
    • In a series of experiments focused on gene therapy applications, this compound was used to track the uptake of therapeutic agents by target cells. The findings highlighted its potential as a tool for optimizing delivery systems in gene therapy.

Mechanism of Action

The mechanism of action of Sodium 6,7-Dihydroxynaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It acts as a coupling agent in diazo reactions, facilitating the formation of azo compounds. The pathways involved include the activation of sulfonate groups and the subsequent formation of stable complexes with target molecules .

Comparison with Similar Compounds

Structural Analogues in Electrophotography Toners

Several benzyltributylammonium naphthalene sulfonate isomers have been studied for their use as charge-control agents in toners. Key examples include:

Benzyltributylammonium 6-hydroxynaphthalene-2-sulfonate : Melting point = 433 K.

Benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate : Melting point = 451 K.

Benzyltributylammonium 7-hydroxynaphthalene-1-sulfonate : Melting point = 439 K.

Key Differences :

  • Hydrogen Bonding : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate forms a two-dimensional hydrogen-bond network via O–H···O interactions between hydroxyl and sulfonate groups, enhancing thermal stability. In contrast, most isomers form one-dimensional chains, except for benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate, which forms dimers .
  • Thermal Stability : The 2D network in this compound contributes to higher thermal resistance compared to analogues with simpler bonding patterns.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)

  • Structure : Contains two sulfonate groups (positions 1 and 3) and a hydroxyl group (position 7).
  • Applications : Primarily used in research and development.
  • Hazards : Classified as causing serious eye irritation and respiratory irritation .
  • Comparison : Unlike this compound, this compound lacks adjacent hydroxyl groups, reducing its utility in dye coupling reactions. Its disulfonate structure increases water solubility but decreases thermal stability .

Sodium Naphthalene-2-sulphonate (CAS: 532-02-5)

  • Structure : A simple sulfonate derivative without hydroxyl groups.
  • Applications : Used as a surfactant and dispersant.
  • Comparison : The absence of hydroxyl groups eliminates hydrogen-bonding capabilities, resulting in lower melting points and reduced utility in photochemical applications .

2,3-Dihydroxynaphthalene (CAS: 92-44-4)

  • Structure : Contains hydroxyl groups at positions 2 and 3 but lacks a sulfonate group.
  • Applications : Intermediate in organic synthesis.
  • Comparison : The lack of a sulfonate group limits its solubility in aqueous systems, making it unsuitable for dye or toner applications .

Comparative Data Table

Compound CAS Substituents Melting Point (K) Key Applications Hydrogen Bonding Pattern
This compound 135-53-5 -OH (6,7), -SO₃Na (2) Not reported Dyes, photochemical papers 2D network
Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate N/A -OH (4), -SO₃⁻ (1) 462 Electrophotography toners 1D chains
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 -OH (7), -SO₃K (1,3) Not reported R&D No significant network
Sodium Naphthalene-2-sulphonate 532-02-5 -SO₃Na (2) Not reported Surfactants None

Biological Activity

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate (CAS Number: 135-53-5) is a sulfonated derivative of naphthalene that has garnered attention for its biological activities, particularly in the fields of microbiology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7NaO5S
  • Molecular Weight : 262.211 g/mol
  • Purity : ≥98% (HPLC)
  • Physical Form : Crystalline powder, white to light yellow .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a redox mediator in microbial degradation processes. It has been identified as an important compound in the anaerobic degradation of azo dyes by specific bacterial strains.

Redox Mediator Functionality

Research indicates that this compound can facilitate the reduction of azo dyes under anaerobic conditions. For instance, the strain Sphingomonas xenophaga BN6 utilizes this compound as a redox mediator to enhance the reduction capacity for azo dyes significantly. This process involves the formation of quinone-hydroquinone redox couples which shuttle electrons from the bacterial cells to the azo dyes, resulting in their degradation .

Case Studies

  • Degradation of Azo Dyes :
    • A study demonstrated that preincubation of Sphingomonas xenophaga with this compound increased its capacity to reduce azo dyes nearly 20-fold under anaerobic conditions. The compound acted as a key electron shuttle during this process .
  • Antimicrobial Activity :
    • In another investigation, this compound was assessed for its potential inhibitory effects on various microbial strains. Results indicated that it exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing antimicrobial agents .

Table of Biological Activities

Activity Type Description Reference
Redox MediatorEnhances anaerobic reduction of azo dyes by bacterial strains
Antimicrobial ActivityInhibits growth of various microbial strains
Environmental RemediationFacilitates degradation of environmental pollutants like azo dyes

Research Findings

Recent studies have highlighted the compound's potential in environmental applications, particularly in wastewater treatment where it aids in the breakdown of harmful dyes and pollutants. The ability to act as a redox mediator not only enhances microbial degradation pathways but also offers insights into bioremediation strategies.

Toxicological Aspects

While this compound shows promise in various applications, understanding its toxicity profile is crucial. Preliminary assessments indicate low toxicity levels towards aquatic organisms such as Artemia salina, making it a candidate for eco-friendly applications .

Q & A

Q. What are the standard methods for synthesizing Sodium 6,7-Dihydroxynaphthalene-2-sulfonate, and how is purity ensured?

The compound is synthesized via alkali fusion of 2-naphthol-3,6-disulfonic acid disodium salt (R salt), followed by neutralization with hydrochloric acid. Key steps include:

  • Alkali fusion : Heating R salt with sodium hydroxide at elevated temperatures (200–300°C) to introduce hydroxyl groups .
  • Acid neutralization : Adjusting pH to precipitate the product, followed by filtration and recrystallization.
  • Purity verification : Liquid chromatography (LC) is used to confirm >98% purity, with UV-Vis spectroscopy (λmax ~270–310 nm) and FTIR (O–H stretch at 3200–3500 cm⁻¹, S=O at 1180 cm⁻¹) for structural validation .

Q. How do the hydroxyl and sulfonate groups influence its solubility and reactivity?

The hydroxyl groups enhance water solubility via hydrogen bonding, while the sulfonate group provides strong ionic character. Reactivity is dominated by:

  • Electrophilic substitution : Hydroxyl groups activate the naphthalene ring for reactions like diazo coupling (e.g., in dye synthesis) .
  • Chelation potential : The 6,7-dihydroxy configuration allows coordination with metal ions (e.g., Fe³⁺, Cu²⁺), useful in catalytic or sensor applications .
  • pH-dependent behavior : Protonation/deprotonation of hydroxyl groups (pKa ~9–11) alters solubility and electronic properties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis spectroscopy : Identifies π→π* transitions (200–400 nm) and monitors reaction progress .
  • FTIR : Confirms functional groups (e.g., –OH, –SO₃⁻) and hydrogen bonding .
  • NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) resolve aromatic proton environments and sulfonate positioning .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 264.03 [M–Na]⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in its supramolecular assembly behavior?

Studies report failed long-range ordered polymerization due to weak π-π stacking despite confinement in layered double hydroxides (LDHs). To address this:

  • Anisotropic fluorescence analysis : Measure fluorescence polarization (r-value <0.05 indicates disordered stacking) .
  • Computational modeling : Use AIMD simulations to assess short-range π-π interactions and steric effects from sulfonate groups .
  • Alternative confinement matrices : Test zeolites or micellar systems to enhance directional alignment .

Q. What methodological considerations are needed to optimize its antioxidant activity assays?

  • Assay selection : Use DPPH/ABTS radical scavenging with controlled pH (7.4) to maintain hydroxyl group ionization .
  • Interference mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal-mediated false positives .
  • Dose-response validation : Ensure linearity in the 10–100 μM range, as higher concentrations may induce pro-oxidant effects .

Q. How does its reactivity compare to structurally similar naphthalene derivatives?

A comparative analysis reveals:

Compound Key Functional Groups Reactivity Reference
6,7-Dihydroxynaphthalene-2-sulfonate–OH, –SO₃⁻High solubility; metal chelation; dye coupling
2-Naphthoic acid–COOHLimited water solubility; esterification
6-Hydroxy-2-naphthalene-sulfonate–OH, –SO₃⁻ (single –OH)Reduced chelation capacity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
Reactant of Route 2
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

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